

A Comprehensive Technical Guide to 4-Bromo-2,6-dichlorophenol

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Compound of Interest

Compound Name: **4-Bromo-2,6-dichlorophenol**

Cat. No.: **B165674**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4-Bromo-2,6-dichlorophenol**, a halogenated phenol of interest in various scientific and industrial fields. This document covers its chemical identity, physicochemical properties, synthesis, spectral data, toxicological profile, and potential applications, with a focus on its relevance to drug discovery and development.

Chemical Identity and Synonyms

4-Bromo-2,6-dichlorophenol is a substituted aromatic compound. Its fundamental details are crucial for accurate identification and handling in a laboratory setting.

CAS Number: 3217-15-0

Synonyms:

- Phenol, 4-bromo-2,6-dichloro-
- 2,6-Dichloro-4-bromophenol
- NSC 74624

Physicochemical and Toxicological Data

A summary of the key quantitative data for **4-Bromo-2,6-dichlorophenol** is presented in the tables below for easy reference and comparison.

Identifier	Value	Reference
CAS Number	3217-15-0	
Molecular Formula	C ₆ H ₃ BrCl ₂ O	
Molecular Weight	241.90 g/mol	
InChIKey	KGURSDWHGSLAPP- UHFFFAOYSA-N	
Property	Value	Reference
Melting Point	54-58 °C	
Boiling Point	246.6 °C at 760 mmHg	
Density	1.9 ± 0.1 g/cm ³	
Flash Point	102.9 ± 25.9 °C	
pKa	6.46 ± 0.23 (Predicted)	
XLogP3	3.8	
Solubility	Soluble in methanol. Poor solubility in water is expected based on related compounds.	

Toxicology	Value	Species	Reference
Oral LD50	1,276 - 1,352 mg/kg	Mouse	
Oral LD50 (related compound: 4-bromo-2-chlorophenol)	500 mg/kg (ATE)	[1]	
Oral LD50 (related compound: 2,4,6-tribromophenol)	1,486 mg/kg	Rat	

Hazard Statements:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Synthesis and Experimental Protocol

The primary method for the synthesis of **4-Bromo-2,6-dichlorophenol** is the electrophilic bromination of 2,6-dichlorophenol. The two chlorine atoms on the phenol ring direct the incoming bromine to the para position.

Detailed Experimental Protocol: Synthesis of 4-Bromo-2,6-dichlorophenol

This protocol is based on established methods for the bromination of substituted phenols.

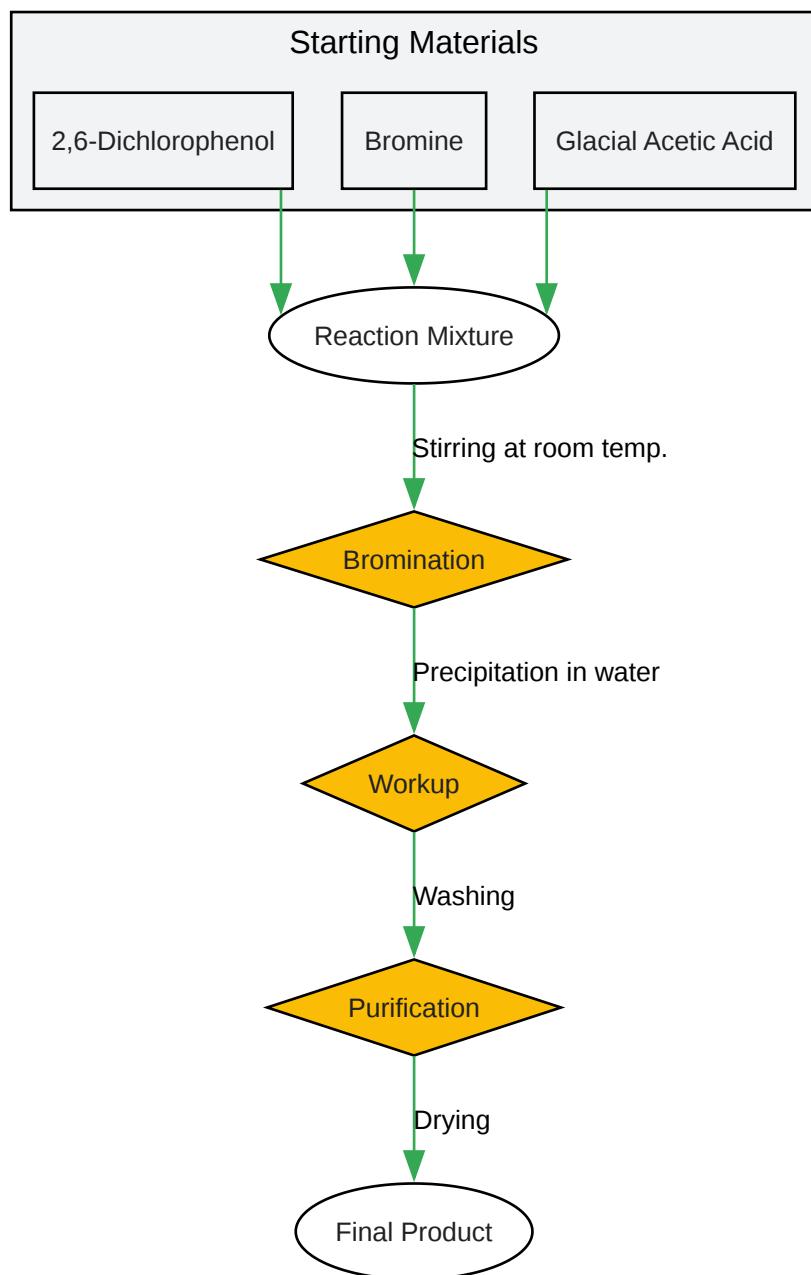
Materials:

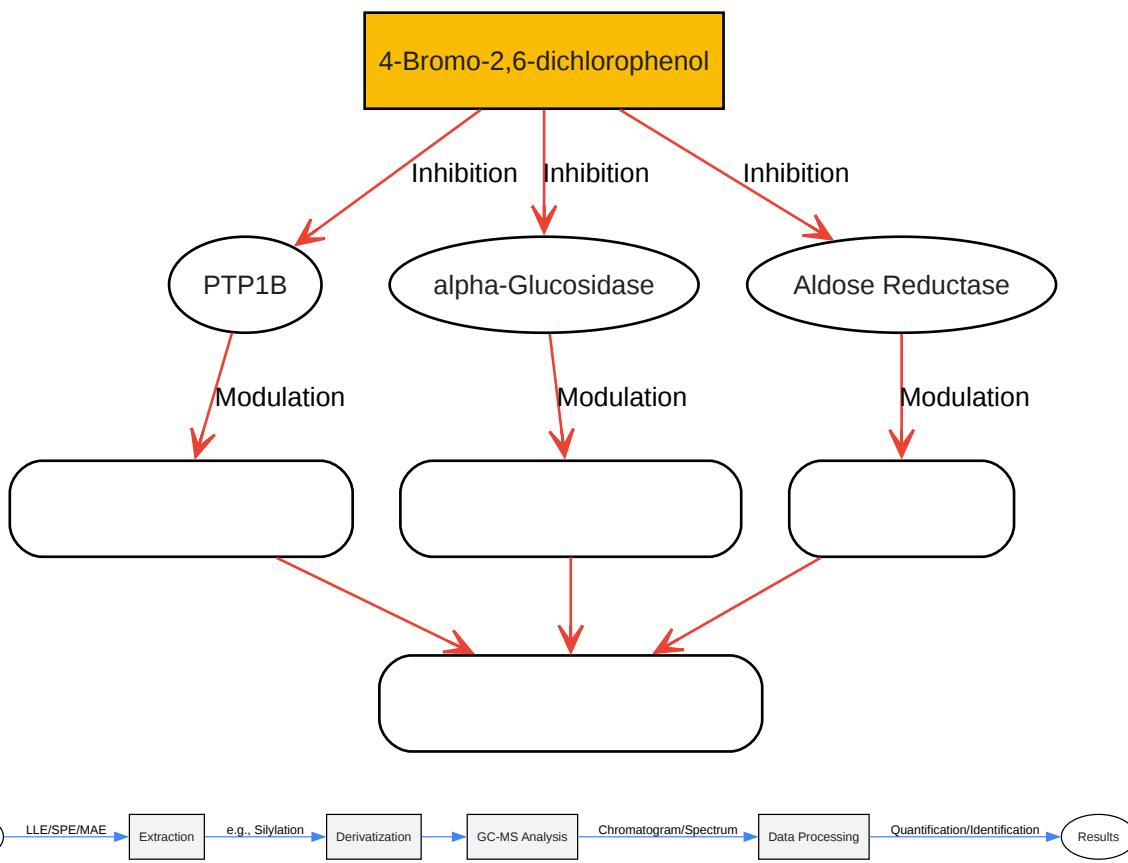
- 2,6-dichlorophenol
- Liquid bromine
- Glacial acetic acid

- 50% aqueous acetic acid
- Cold water
- Sodium metabisulfite solution (saturated)
- Anhydrous sodium sulfate
- Round-bottomed flask with a mechanical stirrer, dropping funnel, and a gas trap

Procedure:

- In a round-bottomed flask, dissolve 2,6-dichlorophenol (1.0 equivalent) in glacial acetic acid.
- With continuous stirring at room temperature, add a solution of bromine (1.05 equivalents) in glacial acetic acid dropwise from the dropping funnel over a period of 2-3 hours. The hydrogen bromide gas evolved should be directed to a gas trap.
- After the addition of bromine is complete, continue stirring the reaction mixture for an additional 30 minutes.
- Gently warm the mixture on a steam bath to approximately 85°C for one hour to drive off any excess bromine.
- Remove the last traces of bromine by passing a stream of air through the reaction mixture.
- Cool the mixture and pour it into cold water to precipitate the crude product.
- Collect the solid product by filtration on a Büchner funnel.
- Wash the crude product first with 50% aqueous acetic acid and then thoroughly with cold water.
- To remove any residual bromine, the product can be washed with a saturated sodium metabisulfite solution.
- Dry the purified **4-Bromo-2,6-dichlorophenol** in a vacuum desiccator over anhydrous sodium sulfate.





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References

- 1. cpachem.com [cpachem.com]
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